![molecular formula C8H8BrFZn B6302370 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF CAS No. 1431937-74-4](/img/structure/B6302370.png)
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF (3F4MBzBr) is a zinc bromide complex that is used in a variety of chemical reactions. It is a useful reagent in organic synthesis, as it can be used in a variety of reactions, including the synthesis of aryl halides, the formation of carbon-carbon bonds, and the synthesis of aryl ethers. It is also used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a catalyst in the production of polymers. In addition, it is used in the synthesis of pharmaceuticals, as a catalyst in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of pharmaceuticals.
Scientific Research Applications
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF has been used extensively in scientific research applications. It has been used in the synthesis of aryl halides, the formation of carbon-carbon bonds, and the synthesis of aryl ethers. It has also been used in the synthesis of polymers, as a catalyst in the synthesis of polymers, and as a catalyst in the production of polymers. In addition, it has been used in the synthesis of pharmaceuticals, as a catalyst in the synthesis of pharmaceuticals, and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF is not fully understood. However, it is believed that the reaction involves the formation of an intermediate zinc-bromide complex, which then undergoes a series of reactions to form the desired product. It is believed that the reaction is catalyzed by the Lewis acid, which serves to activate the zinc-bromide complex.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF have not been extensively studied. However, it is believed that the reaction does not produce any toxic byproducts, and is not believed to be harmful to humans or animals.
Advantages and Limitations for Lab Experiments
The advantages of using 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF in lab experiments include its low cost and its ease of use. It is also a relatively safe reagent to use, as it does not produce any toxic byproducts. The main limitation of using 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF in lab experiments is that it is not suitable for use in reactions that require high temperatures, as it is not stable at high temperatures.
Future Directions
There are a number of potential future directions for the use of 3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF. It could be used in the synthesis of new polymers materials, as a catalyst in the synthesis of pharmaceuticals, or as an intermediate in the synthesis of pharmaceuticals. It could also be used in the synthesis of new aryl halides or aryl ethers. Additionally, it could be used in the synthesis of new catalysts for chemical reactions, or as a catalyst in the production of polymers. Finally, it could be used in the development of new methods of synthesizing pharmaceuticals or other compounds.
Synthesis Methods
3-Fluoro-4-methylbenzylzinc bromide, 0.50 M in THF can be synthesized from a variety of starting materials. The most common method of synthesis is the reaction of 4-methylbenzyl bromide with zinc in the presence of a fluoride source and a Lewis acid. The reaction is typically carried out in a solvent such as THF (tetrahydrofuran). The reaction is typically carried out at room temperature and the product can be isolated by filtration. The isolated product is then purified by recrystallization.
properties
IUPAC Name |
bromozinc(1+);2-fluoro-4-methanidyl-1-methylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F.BrH.Zn/c1-6-3-4-7(2)8(9)5-6;;/h3-5H,1H2,2H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCBIPRKLJYQSGP-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[CH2-])F.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-4-methylbenzylzinc bromide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.